

In-depth Technical Guide: N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *n*-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

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Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic nitro compound with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its chemical properties, a postulated synthetic route, and safety information. Due to a lack of specific published research on its discovery and biological applications, this guide also draws upon established chemical principles and data from closely related analogues to provide a comprehensive, albeit theoretical, framework.

Chemical and Physical Properties

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, with the CAS number 388-11-4, is a solid organic compound.^[1] Its structure is characterized by a phenyl ring substituted with three fluorine atoms, a nitro group, and an acetamide group. The presence of multiple functional groups suggests its potential as a versatile chemical intermediate.

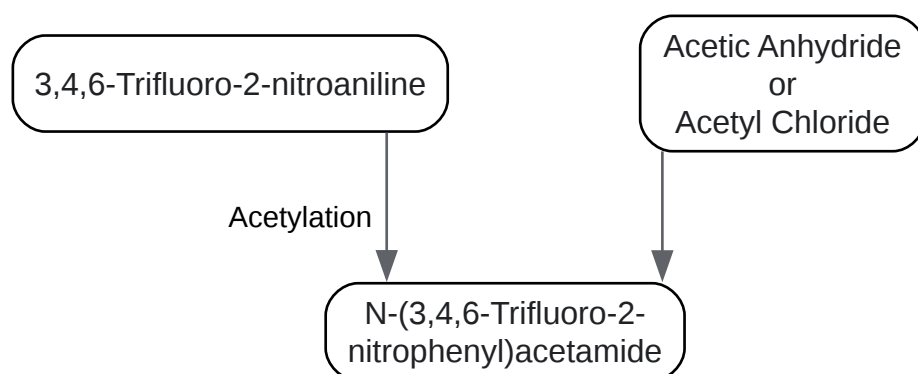
A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C8H5F3N2O3	[1]
Molecular Weight	234.132 g/mol	[1]
Density	1.592 g/cm ³	[1]
Boiling Point	359.6 °C at 760 mmHg	[1]
Flash Point	171.3 °C	[1]
Appearance	Not Available	
Melting Point	Not Available	
Solubility	Not Available	

Postulated Synthesis

While a specific documented synthesis for **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide** was not identified in the reviewed literature, a plausible synthetic route can be postulated based on standard organic chemistry reactions for analogous compounds. A common method for the preparation of acetamides is the acetylation of the corresponding aniline.

The proposed synthesis would involve the acetylation of 3,4,6-trifluoro-2-nitroaniline using acetic anhydride or acetyl chloride.



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Figure 1. Postulated synthetic workflow for **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**.

Theoretical Experimental Protocol

The following is a generalized, theoretical protocol for the synthesis of **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trifluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.
- **Reagent Addition:** Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the stirred solution at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine may be required to neutralize the HCl byproduct.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
- **Work-up:** Upon completion, the reaction mixture would be poured into cold water to precipitate the crude product.
- **Purification:** The precipitate would be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide** would be confirmed using standard spectroscopic techniques. The expected data is summarized in Table 2.

Technique	Expected Observations
^1H NMR	A singlet for the methyl protons of the acetamide group and signals in the aromatic region for the single phenyl proton. A broad singlet for the N-H proton.
^{13}C NMR	Resonances for the carbonyl carbon, the methyl carbon, and distinct signals for the fluorinated and substituted carbons of the aromatic ring.
^{19}F NMR	Three distinct signals corresponding to the three fluorine atoms on the phenyl ring, with characteristic coupling patterns.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-N stretch, NO_2 stretches (symmetric and asymmetric), and C-F stretches.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound ($\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}_3$).

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the discovery, biological activity, or applications of **N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide**. However, the general class of nitrophenyl acetamide derivatives has been investigated for various biological activities. For instance, some fluorinated nitrophenyl acetamide derivatives have been explored as potential antimicrobial and antitubercular agents. The presence of the trifluoro and nitro functionalities in the target molecule suggests that it could be a candidate for similar biological screening studies.

Safety and Handling

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is listed as harmful if swallowed, in contact with skin, or if inhaled.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound for which basic physical properties are known, but detailed experimental data regarding its synthesis, characterization, and biological activity are not readily available in the public domain. The synthetic protocol and expected characterization data presented in this document are based on established chemical principles and provide a theoretical framework for future research on this compound. Further experimental investigation is required to validate the proposed synthesis and to explore the potential applications of this molecule in drug discovery and other scientific fields.

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References

- 1. CAS#:388-11-4 | N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide | Chemsrce [chemsrc.com]
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